Cas no 126505-35-9 (Bis(2,4,6-tri-ter-butyllphenyl)pentaerythritol-di-phosphite)

126505-35-9 structure
Productnaam:Bis(2,4,6-tri-ter-butyllphenyl)pentaerythritol-di-phosphite
Bis(2,4,6-tri-ter-butyllphenyl)pentaerythritol-di-phosphite Chemische en fysische eigenschappen
Naam en identificatie
-
- Bis(2,4,6-tri-ter-butyllphenyl)pentaerythritol-di-phosphite
- 3,9-Bis[2,4,6-tris(1,1-dimethylethyl)phenoxy]-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
- Ultranox 633
- 2,9-bis(2,4,6-tritert-butylphenoxy)-1,3,8,10-tetraoxa-2,9-diphosphaspiro[5.5]undecane
- 2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-bis(2,4,6-tris(1,1-dimethylethyl)phenoxy)-
- 4,9-bis(2,4,6-tritert-butylphenoxy)-3,5,8,10-tetraoxa-4,9-diphosphaspiro[5.5]undecane
- AC1L3BF8
- 4-ISOCYANATO-N,N-BIS(4-ISOYANATOPHENYL)-2,5-DIMETHOXY-BENZ.
- BIS(2,4,6-TRI-TERT-BUTYLPHENYL)PENTAERYTHRITOL-DI-PHOSPHITE
- 3,9-bis(2,4,6-tritert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
- SCHEMBL8751462
- 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,4,6-tris(1,1-dimethylethyl)phenoxy]-
- 126505-35-9
- bis(2,4,6-tri-tert-butylphenyl) pentaerythritol diphosphite
- DTXSID10872770
-
- Inchi: 1S/C41H66O6P2/c1-35(2,3)27-19-29(37(7,8)9)33(30(20-27)38(10,11)12)46-48-42-23-41(24-43-48)25-44-49(45-26-41)47-34-31(39(13,14)15)21-28(36(4,5)6)22-32(34)40(16,17)18/h19-22H,23-26H2,1-18H3
- InChI-sleutel: SHDUFLICMXOBPA-UHFFFAOYSA-N
- LACHT: CC(C1C=C(C(C)(C)C)C(OP2OCC3(COP(OC4=C(C(C)(C)C)C=C(C(C)(C)C)C=C4C(C)(C)C)OC3)CO2)=C(C(C)(C)C)C=1)(C)C
Berekende eigenschappen
- Exacte massa: 716.43300
- Monoisotopische massa: 716.433463
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 49
- Aantal draaibare bindingen: 10
- Complexiteit: 1030
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: nothing
- Topologisch pooloppervlak: 55.4
- XLogP3: 13.4
Experimentele eigenschappen
- Smeltpunt: 262-264 ºC
- Kookpunt: 596.2°Cat760mmHg
- Vlampunt: 395.5°C
- PSA: 82.56000
- LogboekP: 12.46320
Bis(2,4,6-tri-ter-butyllphenyl)pentaerythritol-di-phosphite Gerelateerde literatuur
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
126505-35-9 (Bis(2,4,6-tri-ter-butyllphenyl)pentaerythritol-di-phosphite) Gerelateerde producten
- 26741-53-7(Antioxidant 24)
- 154862-43-8(3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro5.5undecane)
- 1094419-43-8(9-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde)
- 209163-25-7(Fmoc-(R,S)-3-1-carboxymethyl-2-valerolactame)
- 478518-78-4(a-D-Galactopyranose-1-13C,1-(dihydrogen phosphate), dipotassium salt (9CI))
- 1806980-95-9(3-Cyano-2-(difluoromethyl)-6-methoxypyridine-4-sulfonamide)
- 932486-00-5(4-benzyl(methyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide)
- 1341477-39-1(3-cyclopropyl-1-methyl-5-(pyrrolidin-2-yl)methyl-1H-1,2,4-triazole)
- 1044769-02-9(3-(2,4,5-trifluorophenyl)piperidine)
- 1779875-76-1(4-4-(propan-2-yl)-1H-pyrazol-1-ylbenzaldehyde)
Aanbevolen leveranciers
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
CN Leverancier
Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
CN Leverancier
Reagentie

Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
CN Leverancier
Reagentie

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
CN Leverancier
Reagentie

Handan Zechi Trading Co., Ltd
Goudlid
CN Leverancier
Bulk